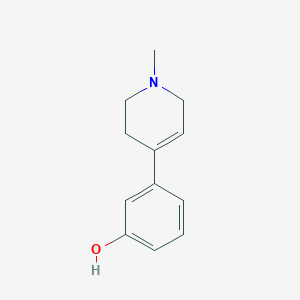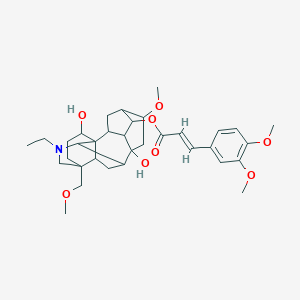
Gymnaconitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gymnaconitine is a natural compound that belongs to the class of diterpenoid alkaloids. It is extracted from the roots of aconitum gymnaconitum, a plant native to China and Japan. Gymnaconitine has been extensively studied for its potential pharmacological properties, including analgesic, anti-inflammatory, and anti-tumor effects.
Mécanisme D'action
The mechanism of action of gymnaconitine is not fully understood, but several studies have suggested that it may act on the central nervous system by affecting the release of neurotransmitters such as dopamine and serotonin. Additionally, gymnaconitine has been shown to have a positive effect on the immune system by increasing the production of cytokines.
Effets Biochimiques Et Physiologiques
Gymnaconitine has been shown to have several biochemical and physiological effects. It has been demonstrated to have analgesic and anti-inflammatory effects by reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, gymnaconitine has been shown to have a positive effect on the immune system by increasing the production of cytokines such as IL-2 and IFN-gamma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using gymnaconitine in lab experiments is its natural origin, which makes it a potential alternative to synthetic drugs. Additionally, gymnaconitine has been extensively studied, and its pharmacological properties are well-known. However, one of the limitations of using gymnaconitine in lab experiments is its toxicity, which requires careful handling and dosage control.
Orientations Futures
There are several future directions for gymnaconitine research. One potential area of research is the development of gymnaconitine derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of gymnaconitine and its potential use in the treatment of various diseases. Finally, the potential toxicity of gymnaconitine needs to be further investigated to ensure its safe use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, gymnaconitine is a natural compound that has been extensively studied for its potential pharmacological properties. Its analgesic, anti-inflammatory, and anti-tumor effects make it a potential alternative to synthetic drugs. However, its toxicity requires careful handling and dosage control. Further research is needed to elucidate the mechanism of action of gymnaconitine and its potential use in the treatment of various diseases.
Méthodes De Synthèse
Gymnaconitine can be synthesized through several methods, including extraction from the roots of aconitum gymnaconitum, total synthesis, and semi-synthesis. The most common method for obtaining gymnaconitine is through extraction from the roots of aconitum gymnaconitum. The extraction process involves several steps, including drying, grinding, and extraction with organic solvents such as ethanol or methanol.
Applications De Recherche Scientifique
Gymnaconitine has been extensively studied for its potential pharmacological properties. Several studies have demonstrated that gymnaconitine has analgesic, anti-inflammatory, and anti-tumor effects. Additionally, gymnaconitine has been shown to have a positive effect on the central nervous system, including sedative and hypnotic effects.
Propriétés
Numéro CAS |
103956-41-8 |
|---|---|
Nom du produit |
Gymnaconitine |
Formule moléculaire |
C34H47NO8 |
Poids moléculaire |
597.7 g/mol |
Nom IUPAC |
[11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H47NO8/c1-6-35-17-32(18-39-2)12-11-27(36)34-21-14-20-25(42-5)16-33(38,22(31(34)35)15-26(32)34)29(21)30(20)43-28(37)10-8-19-7-9-23(40-3)24(13-19)41-4/h7-10,13,20-22,25-27,29-31,36,38H,6,11-12,14-18H2,1-5H3/b10-8+ |
Clé InChI |
OSGULNOCFPGGSK-CSKARUKUSA-N |
SMILES isomérique |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)/C=C/C7=CC(=C(C=C7)OC)OC)OC)O)O)COC |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)O)COC |
SMILES canonique |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)O)COC |
Synonymes |
gymnaconitine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



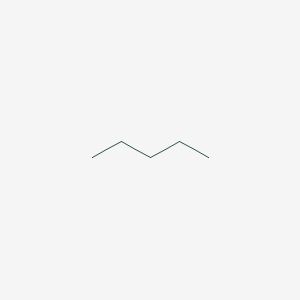
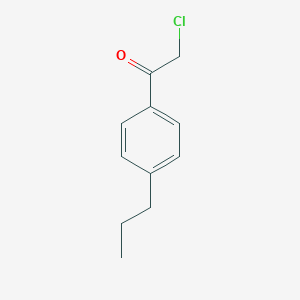



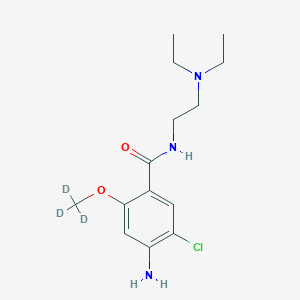

![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)
